(2-methoxynaphthalen-1-yl)boronic Acid (2-methoxynaphthalen-1-yl)boronic Acid
Brand Name: Vulcanchem
CAS No.: 104116-17-8
VCID: VC0009833
InChI: InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
SMILES: B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Molecular Formula: C11H11BO3
Molecular Weight: 202.02 g/mol

(2-methoxynaphthalen-1-yl)boronic Acid

CAS No.: 104116-17-8

VCID: VC0009833

Molecular Formula: C11H11BO3

Molecular Weight: 202.02 g/mol

* For research use only. Not for human or veterinary use.

(2-methoxynaphthalen-1-yl)boronic Acid - 104116-17-8

Description

(2-Methoxynaphthalen-1-yl)boronic acid is an organic compound used in scientific research, known for its involvement in cross-coupling reactions like the Suzuki-Miyaura coupling, which facilitates the creation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds using a palladium catalyst. The unique structure of (2-methoxynaphthalen-1-yl)boronic acid allows it to participate in sterically hindered coupling reactions, making it valuable in synthesizing complex organic molecules. It has a molecular formula of C₁₁H₁₁BO₃ and a molecular weight of approximately 202.02 g/mol. The compound features a naphthalene ring with a methoxy group at the second position and a boronic acid functional group at the first position.

This compound's structure, including the methoxy group and naphthalene, gives it a specific steric hindrance and reactivity, distinguishing it from similar compounds. For example, (2-methylnaphthalen-1-yl)boronic acid contains a methyl group instead of a methoxy group, making it less sterically hindered. Phenylboronic acid, another related compound, features a simple phenyl group without naphthalene, which makes it more reactive but less versatile in complex syntheses.

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CAS No. 104116-17-8
Product Name (2-methoxynaphthalen-1-yl)boronic Acid
Molecular Formula C11H11BO3
Molecular Weight 202.02 g/mol
IUPAC Name (2-methoxynaphthalen-1-yl)boronic acid
Standard InChI InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
Standard InChIKey NHVWTZOWDLOBBS-UHFFFAOYSA-N
SMILES B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Canonical SMILES B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
PubChem Compound 4198751
Last Modified Sep 13 2023

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